(1-Methoxycyclopentyl)methanesulfonyl chloride
Overview
Description
(1-Methoxycyclopentyl)methanesulfonyl chloride: is an organosulfur compound with the molecular formula C7H13ClO3S. It is a derivative of methanesulfonyl chloride, where the methanesulfonyl group is attached to a cyclopentyl ring substituted with a methoxy group. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (1-Methoxycyclopentyl)methanesulfonyl chloride typically involves the reaction of methanesulfonyl chloride with a cyclopentyl derivative. One common method is the reaction of methanesulfonyl chloride with 1-methoxycyclopentanol in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol is replaced by the methanesulfonyl chloride group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: (1-Methoxycyclopentyl)methanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The compound can be oxidized to form sulfonic acids or reduced to form sulfides under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., pyridine) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Scientific Research Applications
Chemistry: It is also used in the preparation of sulfonamide and sulfonate derivatives .
Biology and Medicine: In biological research, this compound is used to modify biomolecules, such as proteins and nucleic acids, to study their structure and function. It is also used in the synthesis of pharmaceuticals and bioactive molecules .
Industry: In the industrial sector, (1-Methoxycyclopentyl)methanesulfonyl chloride is used in the production of specialty chemicals, agrochemicals, and materials science .
Mechanism of Action
The mechanism of action of (1-Methoxycyclopentyl)methanesulfonyl chloride involves the formation of a highly reactive intermediate, sulfene (CH2=SO2), through an E1cb elimination process. This intermediate then reacts with nucleophiles, such as alcohols, amines, or thiols, to form the corresponding sulfonate, sulfonamide, or sulfonothioate derivatives. The reaction proceeds via nucleophilic attack on the sulfene intermediate, followed by proton transfer to generate the final product .
Comparison with Similar Compounds
Methanesulfonyl Chloride: The parent compound, used in similar reactions but lacks the cyclopentyl and methoxy substituents.
Tosyl Chloride: Another sulfonyl chloride derivative, used for similar purposes but with a toluene ring instead of a cyclopentyl ring.
Uniqueness: (1-Methoxycyclopentyl)methanesulfonyl chloride is unique due to the presence of the methoxycyclopentyl group, which can impart different steric and electronic properties compared to other sulfonyl chlorides. This can influence the reactivity and selectivity of the compound in various chemical reactions .
Properties
IUPAC Name |
(1-methoxycyclopentyl)methanesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO3S/c1-11-7(4-2-3-5-7)6-12(8,9)10/h2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKYQFCSOHVZQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCCC1)CS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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